

3-(Naphthalen-1-yloxy)propanoic acid chemical properties

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Compound of Interest

Compound Name: 3-(Naphthalen-1-yloxy)propanoic acid

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An In-Depth Technical Guide to 3-(Naphthalen-1-yloxy)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3-(naphthalen-1-yloxy)propanoic acid**, a bifunctional organic molecule incorporating a naphthalene core and a carboxylic acid moiety. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its application in research and development.

Core Compound Properties and Identifiers

3-(Naphthalen-1-yloxy)propanoic acid is a solid organic compound whose structure features a propanoic acid chain linked to a naphthalene ring via an ether bond. This unique combination of a bulky, hydrophobic aromatic system and a polar, acidic functional group dictates its chemical behavior and potential applications.

Property	Value	Reference
IUPAC Name	3-(naphthalen-1-yloxy)propanoic acid	[1]
Synonyms	3-(1-Naphthoxy)propionic acid, 3-(1-naphthyloxy)propanoic acid	[1][2]
CAS Number	16563-41-0	[1]
Molecular Formula	C ₁₃ H ₁₂ O ₃	[1][2]
Molecular Weight	216.23 g/mol	[1][2]
Appearance	White to pale yellow powder	[3]

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments.

Descriptor	Value	Reference
XLogP3	3.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]

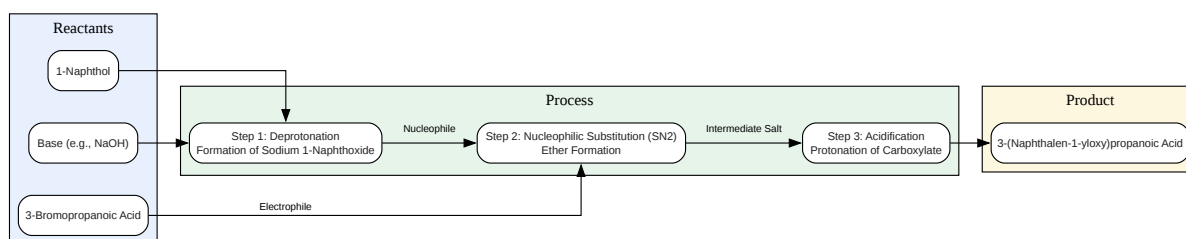
The XLogP3 value of 3.1 suggests a significant degree of lipophilicity, indicating good solubility in organic solvents and potential for membrane permeability. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor (the ether and carbonyl oxygens) sites allows for complex intermolecular interactions.[1]

Synthesis and Mechanistic Rationale

The most direct and common synthesis of **3-(naphthalen-1-yloxy)propanoic acid** is achieved through a Williamson ether synthesis, a robust and well-established method for forming ether

linkages. This process involves the reaction of 1-naphthol with a suitable 3-carbon carboxylic acid synthon, typically a 3-halopropanoic acid.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **3-(naphthalen-1-yloxy)propanoic acid**.

Detailed Experimental Protocol

This protocol describes the synthesis from 1-naphthol and 3-bromopropanoic acid. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Materials:

- 1-Naphthol
- 3-Bromopropanoic acid
- Sodium hydroxide (NaOH)
- Water (deionized)

- Hydrochloric acid (HCl), concentrated
- Suitable solvent for reaction (e.g., Ethanol or DMF)
- Extraction solvent (e.g., Ethyl acetate)

Procedure:

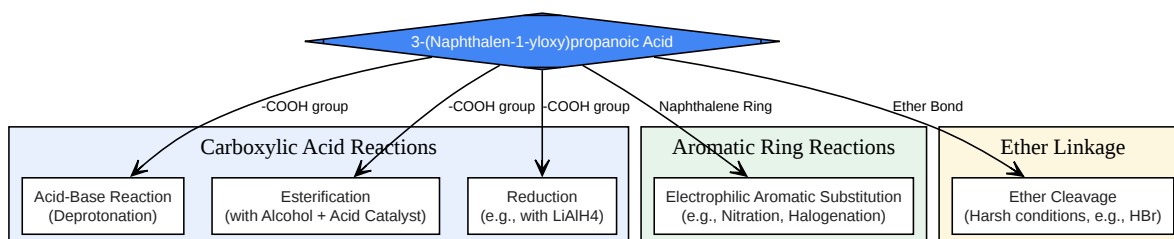
- Deprotonation of 1-Naphthol:
 - In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol in the chosen solvent.
 - Add an equimolar amount of sodium hydroxide (as a concentrated aqueous solution or pellets).
 - Stir the mixture at room temperature or with gentle heating.
 - Causality: Sodium hydroxide acts as a base to deprotonate the phenolic hydroxyl group of 1-naphthol. This is a crucial activation step, as the resulting sodium 1-naphthoxide is a much stronger nucleophile than the neutral 1-naphthol, which is necessary for the subsequent substitution reaction.
- Nucleophilic Substitution:
 - To the solution of sodium 1-naphthoxide, add a solution of 3-bromopropanoic acid (1.0 to 1.1 equivalents) in the same solvent, dropwise.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Causality: The nucleophilic naphthoxide ion attacks the electrophilic carbon atom bearing the bromine atom in 3-bromopropanoic acid via an S_N2 mechanism. This displaces the bromide leaving group and forms the C-O ether bond. The carboxylate end of the bromo-acid is deprotonated under these basic conditions.
- Work-up and Acidification:

- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the resulting residue in water. Wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted 1-naphthol.
- Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). A precipitate should form.
- Causality: Acidification serves two purposes: it protonates the sodium carboxylate salt of the product, rendering it insoluble in water, and it neutralizes any excess sodium hydroxide.
- Isolation and Purification:
 - Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, pure **3-(naphthalen-1-yloxy)propanoic acid**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **3-(naphthalen-1-yloxy)propanoic acid** is dominated by its two primary functional groups: the carboxylic acid and the naphthyl ether.

Reactivity Map



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Caption: Key reactive sites of **3-(naphthalen-1-yloxy)propanoic acid**.

Carboxylic Acid Group

As a carboxylic acid, this molecule undergoes a range of characteristic reactions.^{[4][5]}

- **Acidity:** It is a moderate-strength acid and will readily react with bases to form carboxylate salts.^{[4][6]} This property is fundamental to its purification, as it allows for separation from non-acidic impurities via aqueous extraction.
- **Esterification:** In the presence of an alcohol and an acid catalyst, it can be converted into its corresponding ester. This is a common derivatization for modifying solubility or for use in further synthetic steps.
- **Reduction:** Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(naphthalen-1-yloxy)propan-1-ol.

Naphthyl Ether Group

The ether linkage is generally stable under neutral, basic, and mild acidic conditions. However, it can be cleaved under harsh conditions, typically by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would yield 1-naphthol and 3-halopropanoic acid.

The ether oxygen atom is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the naphthalene ring. This means that reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at positions 2 and 4 of the naphthalene ring system.

Potential Applications and Research Context

While specific, large-scale applications for **3-(naphthalen-1-yloxy)propanoic acid** are not widely documented, its structure makes it a valuable intermediate and building block in several areas of chemical research:

- **Organic Synthesis:** It serves as a versatile precursor for more complex molecules. The carboxylic acid handle allows for coupling reactions (e.g., amide bond formation), while the naphthalene moiety can be further functionalized.
- **Drug Discovery:** Aryloxyalkanoic acids are a known structural motif in medicinal chemistry. Analogues of this compound could be explored as scaffolds for developing new therapeutic agents. For instance, related amino acid derivatives are used in neuroscience research and pharmaceutical development.^[7]
- **Materials Science:** The rigid and fluorescent naphthalene group suggests potential use in the development of functionalized polymers, sensors, or other advanced materials.^[7]

Safety and Handling

Based on GHS classifications for similar aryloxyalkanoic acids and related compounds, **3-(naphthalen-1-yloxy)propanoic acid** should be handled with appropriate care.

Hazard Statement	Description	Reference
H302	Harmful if swallowed	^[1]
H315	Causes skin irritation	^[1]
H318/H319	Causes serious eye damage/irritation	^[1] ^[8]
H335	May cause respiratory irritation	^[1]
H400	Very toxic to aquatic life	^[1]

Handling Recommendations:

- Use only in a well-ventilated area, such as a chemical fume hood.^[9]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[9]
- Avoid breathing dust.^[9]

- Wash hands thoroughly after handling.[9]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
- Dispose of contents/container to an approved waste disposal plant.[9]

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